N-(4-bromo-2-methylphenyl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
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Overview
Description
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They are nitrogenous heterocyclic moieties with the molecular formula C2H3N3 .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . 3-Amino-1,2,4-triazole is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .Molecular Structure Analysis
In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Physical And Chemical Properties Analysis
Triazole compounds are cyclic compounds with at least two different elements as atom of ring members . They are nitrogenous heterocyclic moieties with the molecular formula C2H3N3 .Scientific Research Applications
- N-(4-bromo-2-methylphenyl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide has shown promise as an anticancer agent. It may inhibit tumor growth by interfering with cell division or inducing apoptosis. Further studies are needed to explore its specific mechanisms and potential clinical applications .
- This compound exhibits antimicrobial activity against bacteria, fungi, or other pathogens. It could be explored as a novel antimicrobial agent in the fight against drug-resistant infections .
- Some derivatives of this scaffold have demonstrated analgesic and anti-inflammatory properties. They may modulate pain pathways or suppress inflammatory responses, making them potential candidates for pain management .
- Antioxidants protect cells from oxidative stress and damage. Compounds related to N-(4-bromo-2-methylphenyl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide could contribute to antioxidant therapy .
- This compound class has been investigated as enzyme inhibitors. Examples include carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors. These enzymes play crucial roles in various physiological processes, and inhibition may have therapeutic implications .
- Tuberculosis remains a global health challenge. Research suggests that some derivatives of this scaffold exhibit antitubercular activity. Investigating their efficacy against Mycobacterium tuberculosis is essential for potential drug development .
Anticancer Activity
Antimicrobial Properties
Analgesic and Anti-Inflammatory Effects
Antioxidant Potential
Enzyme Inhibition
Antitubercular Agents
Mechanism of Action
properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c1-9-8-11(17)4-5-12(9)18-16(23)13-6-7-14-19-20-15(10-2-3-10)22(14)21-13/h4-8,10H,2-3H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMFOMWTBXOPPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=NN3C(=NN=C3C4CC4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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